molecular formula C9H16ClNO2 B7934580 (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride

(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride

Cat. No.: B7934580
M. Wt: 205.68 g/mol
InChI Key: ZAOQSIKNWCSTTO-UHFFFAOYSA-N
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Description

(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is a chemical compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.2]octane framework. The presence of a carboxyl group and an azanium ion further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . The reaction conditions are mild and operationally simple, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The azanium ion can participate in reduction reactions, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids or esters, while reduction of the azanium ion can produce primary or secondary amines.

Scientific Research Applications

(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with bicyclic structures.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and molecular recognition processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxyl group and azanium ion play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and carboxyl group but lack the azanium ion.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound features a similar bicyclic structure but contains nitrogen atoms in the ring system.

Uniqueness

(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is unique due to the presence of both a carboxyl group and an azanium ion within the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(4-carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOQSIKNWCSTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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